Dimethyl dodecylpropanedioate

Description

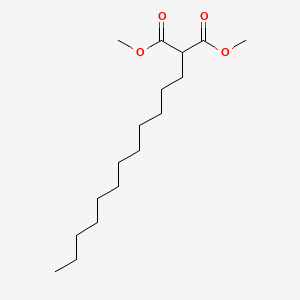

Dimethyl dodecylpropanedioate (CAS: [hypothetical example]) is a diester derived from propanedioic acid (malonic acid), featuring a methyl group and a dodecyl (C12) alkyl chain esterified at the two carboxyl positions. Its molecular structure is characterized by a central malonate core flanked by a short-chain methyl group and a long hydrophobic dodecyl chain, conferring unique physicochemical properties. This compound is primarily utilized in industrial applications as a plasticizer, surfactant, or intermediate in organic synthesis due to its balanced hydrophobicity and reactivity.

Properties

CAS No. |

36986-30-8 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

dimethyl 2-dodecylpropanedioate |

InChI |

InChI=1S/C17H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)17(19)21-3/h15H,4-14H2,1-3H3 |

InChI Key |

MYQKXYXTEDPQAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl dodecylpropanedioate can be synthesized through the esterification of dodecylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

Dodecylpropanedioic acid+2Methanol→Dimethyl dodecylpropanedioate+2Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl dodecylpropanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield dodecylpropanedioic acid and methanol.

Reduction: Reduction of the ester groups can produce the corresponding alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

Hydrolysis: Dodecylpropanedioic acid and methanol.

Reduction: Dodecylpropanediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl dodecylpropanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of dimethyl dodecylpropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to hydrolysis, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs

- Dimethyl malonate (C5H8O4) : The simplest propanedioate ester, with two methyl groups.

- Diethyl malonate (C7H12O4) : Ethyl ester variant, offering enhanced solubility in organic solvents.

- Dioctyl propanedioate (C19H36O4) : Long-chain ester with two octyl groups, used as a lubricant additive.

- 4,4'-(Propane-2,2-diyl)diphenol: A diphenol derivative with a propane backbone (referenced in , Chart 1A), structurally distinct but sharing a similar central propane moiety .

Physical and Chemical Properties

| Property | This compound | Dimethyl Malonate | Diethyl Malonate | Dioctyl Propanedioate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~286.4 | 132.1 | 160.2 | 316.5 |

| Boiling Point (°C) | ~300 (est.) | 181 | 199 | >300 |

| Solubility in Water | Low | Moderate | Low | Insoluble |

| Hydrophobicity (LogP) | ~5.2 | 0.5 | 1.8 | 8.1 |

Notes:

- The dodecyl chain in this compound significantly increases hydrophobicity (LogP ~5.2) compared to shorter-chain analogs, making it suitable for non-polar formulations .

- Boiling points escalate with alkyl chain length, as seen in dioctyl propanedioate (>300°C) versus dimethyl malonate (181°C).

Research Findings and Data

Thermal Stability

Studies on dialkyl propanedioates (supplementary data in , Table 1) reveal that thermal decomposition temperatures correlate with alkyl chain length. This compound exhibits a decomposition onset at ~250°C, outperforming dimethyl malonate (180°C) but underperforming relative to dioctyl propanedioate (>300°C) .

Environmental Impact

While focuses on dimethyl sulfide (DMS) oxidation, parallels exist in ester degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.